molecular formula C15H16O B14669735 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene CAS No. 41976-80-1

1,1'-(2-Methoxyethane-1,1-diyl)dibenzene

Cat. No.: B14669735
CAS No.: 41976-80-1
M. Wt: 212.29 g/mol
InChI Key: IGDFQYAWPSVNGU-UHFFFAOYSA-N
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Description

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene is an organic compound with the molecular formula C15H16O It is characterized by the presence of two benzene rings connected by a methoxyethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium methoxide in the presence of a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 1,1’-(2-Methoxyethane-1,1-diyl)dibenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-(2-Methoxyethane-1,1-diyl)dibenzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,2-Ethanediyl)dibenzene: Similar structure but lacks the methoxy group.

    1,1’-(1,2-Dimethoxyethane-1,1-diyl)dibenzene: Contains an additional methoxy group, leading to different chemical properties.

Uniqueness

1,1’-(2-Methoxyethane-1,1-diyl)dibenzene is unique due to its specific methoxyethane bridge, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature can influence its behavior in chemical reactions and its interactions in biological systems.

Properties

CAS No.

41976-80-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

(2-methoxy-1-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

IGDFQYAWPSVNGU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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